
Cortisone 17-Valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cortisone 17-Valerate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is an ester of cortisone, a naturally occurring glucocorticoid hormone produced by the adrenal cortex. This compound is commonly used in dermatology to treat various inflammatory skin conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cortisone 17-Valerate involves the esterification of cortisone with valeric acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cortisone 17-Valerate undergoes several types of chemical reactions, including:
Oxidation: Conversion of cortisone to its inactive form.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Esterification and hydrolysis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification is carried out using valeric acid and an acid catalyst, while hydrolysis requires a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include cortisone, hydrocortisone, and various esters and hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Cortisone 17-Valerate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Employed in the formulation of topical creams and ointments for dermatological use.
Mecanismo De Acción
Cortisone 17-Valerate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrocortisone Valerate
- Betamethasone Valerate
- Prednisolone Valerate
Uniqueness
Cortisone 17-Valerate is unique due to its specific esterification at the 17th position, which enhances its anti-inflammatory properties while minimizing systemic side effects. Compared to other similar compounds, it offers a balanced profile of potency and safety, making it a preferred choice for topical applications.
Propiedades
Fórmula molecular |
C26H36O6 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
[(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-19,23,27H,4-12,14-15H2,1-3H3/t18-,19-,23+,24-,25-,26+/m0/s1 |
Clave InChI |
FEUOHJKKWYWJDZ-MWVAKCCVSA-N |
SMILES isomérico |
CCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
SMILES canónico |
CCCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
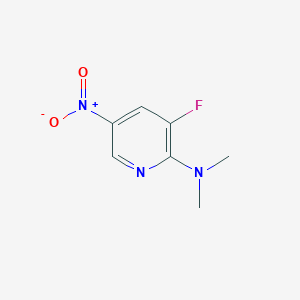
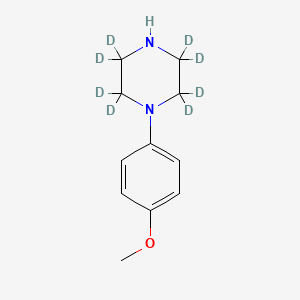
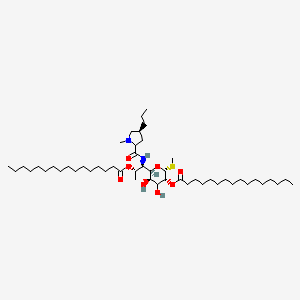
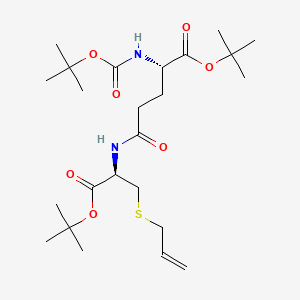

![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
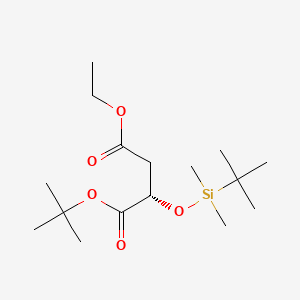
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)

![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)

